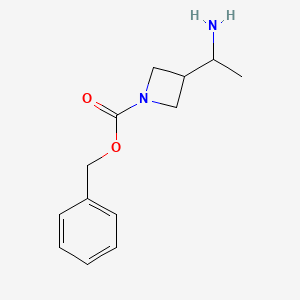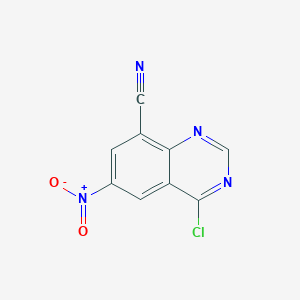
4-Chloro-6-nitroquinazoline-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-nitroquinazoline-8-carbonitrile is a chemical compound with the molecular formula C8H4ClN3O2. It is a pale yellow solid and is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors . The compound is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Chloro-6-nitroquinazoline-8-carbonitrile involves several synthetic routes and reaction conditionsThe reaction conditions typically involve the use of strong acids and nitrating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
4-Chloro-6-nitroquinazoline-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted quinazolines.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions are typically quinazoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-Chloro-6-nitroquinazoline-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives, which are important in the development of new chemical compounds.
Biology: The compound is used in the study of enzyme inhibitors and their effects on biological processes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-nitroquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in the synthesis of tyrosine kinase inhibitors, the compound acts as a precursor that undergoes further chemical modifications to produce the active drug. These inhibitors work by blocking the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation.
Comparación Con Compuestos Similares
4-Chloro-6-nitroquinazoline-8-carbonitrile can be compared with other similar compounds, such as:
4-Chloro-6-nitroquinazoline: Similar in structure but lacks the cyano group at the 8th position.
4,7-Dichloro-6-nitroquinazoline: Contains an additional chloro group at the 7th position.
This compound: Unique due to the presence of both nitro and cyano groups, which contribute to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H3ClN4O2 |
|---|---|
Peso molecular |
234.60 g/mol |
Nombre IUPAC |
4-chloro-6-nitroquinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H3ClN4O2/c10-9-7-2-6(14(15)16)1-5(3-11)8(7)12-4-13-9/h1-2,4H |
Clave InChI |
HDUMXHLGHRKFDU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1C#N)N=CN=C2Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



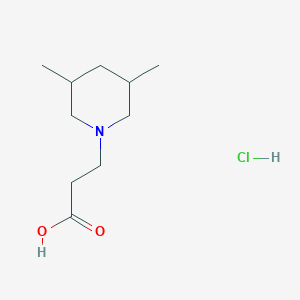
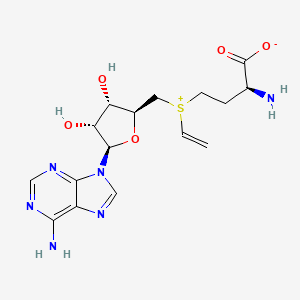
![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B13028214.png)
![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)

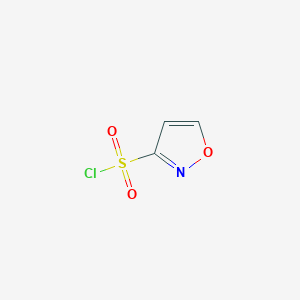

![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
